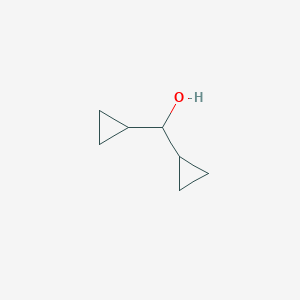

Dicyclopropylmethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dicyclopropylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXLZMHERIHLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162284 | |

| Record name | Dicyclopropylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14300-33-5 | |

| Record name | Dicyclopropylmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14300-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopropylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014300335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclopropylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopropylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOPROPYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GA978VBJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dicyclopropylmethanol: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropylmethanol, a secondary alcohol bearing two cyclopropyl groups, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, conferred by the strained cyclopropyl rings, make it a valuable building block for the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, including detailed experimental protocols and tabulated data for easy reference.

Introduction

This compound, also known as dicyclopropyl carbinol, is an organic compound with the chemical formula C₇H₁₂O.[1] Its structure features a hydroxyl group attached to a carbon atom that is bonded to two cyclopropyl rings. This arrangement imparts specific steric and electronic characteristics that are of interest in synthetic organic chemistry and for potential applications in the development of pharmaceuticals and agrochemicals.[1] The strained three-membered rings influence the reactivity of the alcohol and the overall molecular conformation, making it a versatile intermediate.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process: the preparation of dicyclopropyl ketone followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of Dicyclopropyl Ketone

Dicyclopropyl ketone can be synthesized from γ-butyrolactone. The procedure involves the formation of a dibutyrolactone intermediate followed by acid-catalyzed rearrangement and cyclization.

-

Preparation of Sodium Methoxide: In a 3-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser set for distillation, prepare a solution of sodium methoxide from 50 g (2.17 g-atoms) of sodium and 600 mL of absolute methanol.

-

Reaction with γ-Butyrolactone: To the stirred sodium methoxide solution, add 344 g (4.0 moles) of γ-butyrolactone in one portion. Heat the flask to distill the methanol at a rapid rate.

-

Removal of Methanol: After collecting approximately 475 mL of methanol, apply reduced pressure cautiously to remove an additional 50-70 mL of methanol, yielding a residue of dibutyrolactone.

-

Acid Hydrolysis and Cyclization: Set the condenser for reflux. Cautiously add 800 mL of concentrated hydrochloric acid to the residue with vigorous stirring. A significant evolution of carbon dioxide will occur. Heat the mixture under reflux for 20 minutes.

-

Neutralization and Ring Closure: Cool the reaction mixture in an ice bath. Add a solution of 480 g of sodium hydroxide in 600 mL of water to the stirred mixture, keeping the temperature below 50°C. Heat the mixture under reflux for an additional 30 minutes.

-

Isolation and Purification: Arrange the condenser for downward distillation and collect the ketone-water mixture (approximately 650 mL). Saturate the aqueous layer with potassium carbonate to separate the ketone. Extract the aqueous layer with three 100-mL portions of diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the ether. Distill the residue through an efficient column to yield dicyclopropyl ketone.

Step 2: Reduction of Dicyclopropyl Ketone to this compound

Dicyclopropyl ketone is readily reduced to this compound using a metal hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).

-

Reaction Setup: In a suitable reaction flask equipped with a dropping funnel and a condenser, prepare a suspension of 6 g of lithium aluminum hydride in 250 mL of anhydrous diethyl ether.

-

Addition of Ketone: Add a solution of 44 g (0.4 mole) of dicyclopropyl ketone in diethyl ether dropwise to the stirred suspension of lithium aluminum hydride over a period of 30 minutes.

-

Quenching and Work-up: After the addition is complete, carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water until a granular precipitate is formed.

-

Isolation and Purification: Filter the mixture and wash the precipitate with diethyl ether. Dry the combined ether filtrates over anhydrous potassium carbonate. Remove the ether by distillation. The resulting crude this compound can be purified by fractional distillation under reduced pressure. The product distills at 48°C at 3 mm Hg, yielding 39 g (89%) of dicyclopropyl carbinol.[2]

Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is sparingly soluble in water but soluble in common organic solvents.[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1][4] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 69 °C at 13 mmHg | [5] |

| 99-100 °C at 12 mmHg | ||

| 48 °C at 3 mmHg | [2] | |

| Density | 0.951 g/mL at 20 °C | [5] |

| Refractive Index (n²⁰/D) | 1.464 | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [1][3] |

| CAS Number | 14300-33-5 | [1][4] |

| InChIKey | PIXLZMHERIHLJL-UHFFFAOYSA-N | [1][4] |

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Absorptions related to C-H stretching of the cyclopropyl rings are also present.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a complex pattern of multiplets in the upfield region (typically 0-1 ppm) corresponding to the protons of the cyclopropyl rings. A signal for the methine proton attached to the hydroxyl group would appear further downfield, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the two cyclopropyl rings and a downfield signal for the carbon atom bonded to the hydroxyl group.[1]

-

Logical Workflow Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound from γ-butyrolactone.

References

- 1. This compound | C7H12O | CID 84336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones - Google Patents [patents.google.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. Dicyclopropyl carbinol [webbook.nist.gov]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to Dicyclopropylmethanol

Dicyclopropylmethanol is an organic compound notable for its unique structure, featuring two cyclopropyl groups attached to a central methanol moiety. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Identifiers and Chemical Properties

This compound is registered under CAS number 14300-33-5.[1][2][3][4] Its distinct structure is described by various chemical identifiers, which are crucial for database searches and regulatory documentation.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 14300-33-5[1][2][3][4] |

| IUPAC Name | This compound[1][5] |

| Molecular Formula | C7H12O[1][2][3][6] |

| InChI | InChI=1S/C7H12O/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2[2][5][6] |

| InChIKey | PIXLZMHERIHLJL-UHFFFAOYSA-N[1][2][5][6] |

| Canonical SMILES | C1CC1C(C2CC2)O[2][5] |

| Synonyms | Dicyclopropyl carbinol, Dicyclopropylmethyl alcohol, α-Cyclopropylcyclopropanemethanol[1][2][6] |

The physical and chemical properties of this compound determine its handling, storage, and application in various chemical reactions. It is typically a colorless to pale yellow liquid.[6]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 112.17 g/mol [1][2][3] |

| Density | 0.951 g/mL at 20 °C[7] |

| Boiling Point | 69 °C at 13 mmHg[7] / 167 °C at atmospheric pressure[2] |

| Flash Point | >110 °C[7] |

| Water Solubility | Sparingly soluble[1][7] |

| Refractive Index | n20/D 1.464[7] |

Applications in Research and Drug Development

This compound serves as a valuable building block and reagent in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[6][8]

-

Protecting Group for Carboxylic Acids : It is used as a protecting group reagent for carboxylic acids. The resulting dicyclopropylmethyl esters offer stability and can be cleaved under very mild and selective conditions.[1][8]

-

Synthetic Building Block : The molecule's unique structure makes it a key intermediate in the synthesis of more complex molecules.[8] In drug discovery, the incorporation of cyclopropyl groups can confer several advantageous properties.[4][8]

-

Advantages of the Cyclopropyl Moiety : The cyclopropyl fragment is increasingly utilized in drug design to overcome common obstacles in development. Its rigid structure and unique electronic properties can lead to:

Experimental Protocols

Protocol 1: Synthesis of Dicyclopropyl Ketone (Precursor)

This procedure is adapted from the established synthesis of dicyclopropyl ketone.

Materials:

-

γ-butyrolactone

-

Sodium methoxide in methanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Potassium carbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of sodium methoxide in a 3-L three-necked flask equipped with a stirrer, dropping funnel, and condenser.

-

Add γ-butyrolactone to the stirred solution and heat to distill off the methanol.

-

Once the majority of methanol is removed, apply reduced pressure to remove the remaining solvent.

-

Set the condenser for reflux and add concentrated hydrochloric acid cautiously due to CO2 evolution. Heat the mixture under reflux for 20 minutes.

-

Cool the mixture in an ice bath and rapidly add a solution of sodium hydroxide, keeping the temperature below 50°C.

-

Heat under reflux for an additional 30 minutes.

-

Arrange the condenser for distillation and collect the ketone-water mixture.

-

Saturate the aqueous layer of the distillate with potassium carbonate to separate the ketone.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, remove the ether, and distill the product to yield dicyclopropyl ketone.[6]

Protocol 2: Reduction of Dicyclopropyl Ketone to this compound

This is a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride.

Materials:

-

Dicyclopropyl ketone

-

Methanol

-

Sodium borohydride (NaBH4)

-

Dilute hydrochloric acid (e.g., 1M HCl)

-

Methylene chloride (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve dicyclopropyl ketone in methanol in a conical vial or round-bottom flask equipped with an air condenser.

-

Carefully add sodium borohydride (a mild reducing agent) to the solution. The reaction is typically stirred at room temperature.[9][10]

-

Allow the reaction to proceed for approximately 1 hour.

-

After the reaction period, add dilute hydrochloric acid to quench any remaining sodium borohydride and neutralize the intermediate alkoxide.[9][10]

-

Extract the aqueous solution three times with methylene chloride. The desired alcohol product will move into the organic layer.[9][10]

-

Combine the organic extracts and dry them with anhydrous sodium sulfate until the drying agent is free-flowing.[10]

-

Decant or filter the dried solution to remove the sodium sulfate.

-

Evaporate the solvent using a gentle stream of air or a rotary evaporator to yield the final product, this compound.[9]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Dicyclopropyl carbinol [webbook.nist.gov]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

In-Depth Technical Guide to the Spectral Data of Dicyclopropylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dicyclopropylmethanol. The information is presented to facilitate its use in research, development, and quality control applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound (CAS No: 14300-33-5, Formula: C₇H₁₂O, Molecular Weight: 112.17 g/mol ).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~2.51 | d | ~8.0 | 1H | CH-OH |

| ~1.70 | s | - | 1H | OH |

| ~0.85 | m | - | 2H | Cyclopropyl CH |

| ~0.45 | m | - | 4H | Cyclopropyl CH₂ (diastereotopic) |

| ~0.25 | m | - | 4H | Cyclopropyl CH₂ (diastereotopic) |

Note: The chemical shifts and coupling constants for the cyclopropyl protons are complex and overlapping, appearing as multiplets. The assignments are based on typical ranges for such structures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~75.0 | CH-OH |

| ~15.0 | Cyclopropyl CH |

| ~2.0 | Cyclopropyl CH₂ |

Infrared (IR) Spectroscopy

Technique: Gas Phase

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3640 | Strong, Sharp | O-H Stretch (free) |

| ~3080 | Medium | C-H Stretch (cyclopropyl) |

| ~3005 | Medium | C-H Stretch (cyclopropyl) |

| ~2960 | Medium | C-H Stretch (methine) |

| ~1470 | Medium | CH₂ Scissoring |

| ~1240 | Strong | C-O Stretch |

| ~1030 | Strong | Cyclopropyl Ring Vibration |

| ~820 | Strong | C-H Wag (cyclopropyl) |

Note: In a condensed phase (liquid film), the O-H stretch would appear as a broad band around 3300-3400 cm⁻¹ due to hydrogen bonding.

Mass Spectrometry (MS)

Technique: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 112 | ~5 | [M]⁺ (Molecular Ion) |

| 95 | ~10 | [M - OH]⁺ |

| 83 | ~15 | [M - C₂H₅]⁺ |

| 71 | ~100 | [M - C₃H₅]⁺ (Base Peak) |

| 57 | ~40 | [C₄H₉]⁺ |

| 43 | ~50 | [C₃H₇]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared. A standard internal reference, tetramethylsilane (TMS), is added. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat (undiluted) liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) which are then mounted in the spectrometer. Alternatively, for gas-phase measurements, a small amount of the liquid is vaporized into an evacuated gas cell. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty cell or clean plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The this compound sample is introduced into the instrument, often via gas chromatography (GC) for separation and purification. In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Dicyclopropylmethanol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physical, Chemical, and Pharmacological Significance of a Unique Cyclopropyl-Containing Scaffold

Dicyclopropylmethanol, a secondary alcohol characterized by the presence of two cyclopropyl rings, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid, strained ring system imparts unique stereoelectronic properties that are increasingly leveraged in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in modern drug development.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a distinctive odor.[1] It is sparingly soluble in water but readily dissolves in common organic solvents.[1][2][3] The presence of the two hydrophobic cyclopropyl rings dominates its solubility profile.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | [4][5] |

| Molecular Weight | 112.17 g/mol | [4][5] |

| Boiling Point | 167 °C at atmospheric pressure; 69 °C at 13 mmHg | [4] |

| Density | 0.951 g/mL at 20 °C | [2] |

| Refractive Index (n²⁰/D) | 1.464 | [2] |

| Flash Point | >110 °C | [2] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents. | [1][2][3] |

Chemical Identity

| Identifier | Value | Source(s) |

| CAS Number | 14300-33-5 | [4] |

| IUPAC Name | This compound | [5] |

| Synonyms | Dicyclopropyl carbinol, α-Cyclopropylcyclopropanemethanol | [4] |

| InChI Key | PIXLZMHERIHLJL-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1CC1C(C2CC2)O | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of this compound are provided below. These protocols are based on established organic chemistry principles and are intended to serve as a guide for laboratory preparation.

Synthesis of this compound via Reduction of Dicyclopropyl Ketone

The most common and efficient method for the synthesis of this compound is the reduction of dicyclopropyl ketone. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a suitable reagent for this transformation, offering high yields and operational simplicity.[6][7][8][9]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dicyclopropyl ketone (1.0 eq) in methanol (10 mL per gram of ketone).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (0.25 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude this compound can be purified by either distillation under reduced pressure or by column chromatography.

Protocol 1: Purification by Distillation [4][10][11]

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus.

-

Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the appropriate boiling point (e.g., 69 °C at 13 mmHg).[4]

Protocol 2: Purification by Column Chromatography [12][13][14][15][16]

-

Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Chemical Reactions of this compound

This compound undergoes typical reactions of a secondary alcohol, such as oxidation to the corresponding ketone and esterification with carboxylic acids or their derivatives.

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that can selectively oxidize secondary alcohols to ketones without over-oxidation.[17][18][19][20][21]

Protocol:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, suspend PCC (1.5 eq) in anhydrous dichloromethane (DCM).

-

Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred suspension.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentration: Concentrate the filtrate under reduced pressure to yield dicyclopropyl ketone.

Esterification can be achieved by reacting this compound with an acid anhydride, such as acetic anhydride, in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[22][23][24][25][26]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

-

Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is usually complete within a few hours.

-

Workup: Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extraction and Washing: Extract the product with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dicyclopropylmethyl acetate.

Role in Drug Discovery and Development

The cyclopropyl group is a valuable motif in medicinal chemistry, often employed as a bioisosteric replacement for other functional groups to enhance a drug candidate's pharmacological profile.[1][27][28] The incorporation of a cyclopropyl ring can lead to improvements in potency, metabolic stability, and receptor binding affinity, while also reducing off-target effects.[28][29]

The Cyclopropyl Group as a Bioisostere

The unique electronic structure and conformational rigidity of the cyclopropyl ring make it an attractive bioisostere for various functionalities, including double bonds and phenyl rings.[27] Its introduction into a drug molecule can lock it into a more bioactive conformation, leading to enhanced interactions with the target receptor.[29]

Impact on Pharmacokinetic Properties

The presence of a cyclopropyl group can significantly improve the metabolic stability of a drug candidate by blocking sites susceptible to metabolism.[28][29] This can lead to a longer half-life and improved oral bioavailability. Furthermore, the lipophilicity imparted by the cyclopropyl moiety can influence a compound's ability to cross cellular membranes, including the blood-brain barrier.[28]

Logical Workflow in Drug Discovery

The integration of a this compound-like scaffold into a drug discovery program follows a logical progression from initial hit identification to lead optimization. A generalized workflow is depicted below.

Conclusion

This compound is a versatile building block with unique properties that make it a valuable tool for organic chemists and drug discovery scientists. Its synthesis and reactions are based on well-established chemical principles, and its incorporation into molecular scaffolds can lead to significant improvements in the pharmacological properties of drug candidates. The strategic use of the cyclopropyl motif continues to be a fruitful area of research, with the potential to deliver novel and effective therapeutics for a wide range of diseases.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. How To [chem.rochester.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reduction of a Ketone to Chiral Alcohol (adapted from | Chegg.com [chegg.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. longdom.org [longdom.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. orgsyn.org [orgsyn.org]

- 16. Chromatography [chem.rochester.edu]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. athabascau.ca [athabascau.ca]

- 24. community.wvu.edu [community.wvu.edu]

- 25. cetjournal.it [cetjournal.it]

- 26. researchgate.net [researchgate.net]

- 27. scientificupdate.com [scientificupdate.com]

- 28. researchgate.net [researchgate.net]

- 29. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Reactivity and Stability of Dicyclopropylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropylmethanol (DCPM), a secondary alcohol featuring two cyclopropyl rings, presents a unique combination of reactivity stemming from its hydroxyl group and the inherent strain of its cyclopropyl moieties. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, intended to inform its application in chemical synthesis and drug development. This document details its physical and chemical properties, explores its key reactions such as oxidation and dehydration, and discusses its stability under various stress conditions. Detailed experimental protocols for studying these characteristics are provided, alongside graphical representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the molecule's behavior.

Introduction

This compound is an organic compound with a central carbinol carbon bonded to two cyclopropyl groups.[1] This structure imparts specific steric and electronic effects that are of interest in synthetic organic chemistry and for potential applications in the pharmaceutical and agrochemical industries.[1] The presence of the strained three-membered rings and the secondary alcohol functionality dictates its chemical behavior, making it susceptible to both standard alcohol reactions and unique rearrangements and ring-opening reactions. A thorough understanding of its reactivity and stability is paramount for its effective utilization and for ensuring the integrity of molecules incorporating this moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and for the design of experimental procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| CAS Number | 14300-33-5 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 69 °C at 13 mmHg |

| Density | 0.951 g/mL at 20 °C |

| Refractive Index (n₂₀/D) | 1.464 |

| Solubility | Sparingly soluble in water; soluble in organic solvents |

| Flash Point | >110 °C |

Reactivity of this compound

This compound undergoes reactions characteristic of secondary alcohols, with the added dimension of reactivity associated with its cyclopropyl rings.

Oxidation to Dicyclopropyl Ketone

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, dicyclopropyl ketone. A variety of oxidizing agents can be employed for this transformation.[2][3] The choice of reagent depends on the desired reaction conditions, such as scale, and tolerance of other functional groups.

Caption: Oxidation of this compound to dicyclopropyl ketone.

Experimental Protocol for Oxidation:

-

Reagent Preparation: Prepare a solution of the chosen oxidizing agent (e.g., Pyridinium chlorochromate (PCC) in dichloromethane).

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).

-

Addition of Oxidant: Slowly add the oxidizing agent to the alcohol solution while stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction (e.g., by adding a reducing agent if necessary) and filter the mixture through a pad of celite or silica gel to remove the reduced oxidant.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude dicyclopropyl ketone by distillation or column chromatography.

Acid-Catalyzed Dehydration

In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, this compound can undergo dehydration to yield a mixture of alkenes.[4][5] The reaction proceeds via an E1 mechanism involving a carbocation intermediate. Due to the presence of the cyclopropyl groups, rearrangement of the carbocation is a potential side reaction.

Caption: Dehydration mechanism of this compound.

Experimental Protocol for Dehydration:

-

Reaction Setup: In a distillation apparatus, combine this compound with a catalytic amount of a strong, non-nucleophilic acid (e.g., 85% phosphoric acid).[4]

-

Heating: Gently heat the mixture to a temperature sufficient to distill the alkene products as they are formed, driving the equilibrium towards the products.[4]

-

Collection: Collect the distillate, which will be a mixture of alkenes and water.

-

Separation: Separate the organic layer from the aqueous layer using a separatory funnel.

-

Washing: Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[4]

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Purification: Purify the resulting alkene mixture by fractional distillation.

Ring-Opening and Rearrangement Reactions

The strained cyclopropyl rings in this compound are susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of electrophiles. The formation of a carbocation adjacent to a cyclopropyl ring can lead to a cascade of rearrangements, including cyclopropylcarbinyl-homoallyl rearrangements. These reactions can result in the formation of a variety of products, including larger rings and acyclic compounds. The specific outcome is highly dependent on the reaction conditions and the nature of the reagents used.

Stability of this compound

The stability of this compound is a critical factor in its storage, handling, and use in multi-step syntheses. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[6][7][8]

Caption: Workflow for forced degradation studies of this compound.

Table 2: Summary of Forced Degradation Conditions and Potential Degradants

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathways |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60 °C | Dehydration, ring-opening, rearrangement |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60 °C | Generally stable, potential for slow oxidation if air is present |

| Oxidation | 3-30% H₂O₂, room temperature | Oxidation to dicyclopropyl ketone |

| Thermal Degradation | 60-80 °C in solid or solution state | Dehydration, potential for slow decomposition |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines)[9][10] | Potential for radical-mediated decomposition or oxidation |

Experimental Protocol for Forced Degradation Studies:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Application:

-

Acidic/Basic Hydrolysis: Add an equal volume of the acidic or basic solution to the sample solution and maintain at the desired temperature for a specified period. Neutralize the samples after the stress period.

-

Oxidation: Add the oxidizing agent to the sample solution and monitor for a predetermined time.

-

Thermal Stress: Store the sample (solid or solution) in a calibrated oven at the target temperature.

-

Photostability: Expose the sample to a light source as per ICH Q1B guidelines.[9][10] A dark control should be run in parallel.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

-

Peak Purity and Identification: For any significant degradation products, assess peak purity and identify the structures using techniques like LC-MS/MS and NMR.[11]

Analytical Methodologies

The analysis of this compound and its related substances requires robust analytical methods.

Table 3: Recommended Analytical Techniques

| Technique | Application |

| Gas Chromatography (GC) | Purity determination, monitoring reaction progress (for volatile compounds) |

| High-Performance Liquid Chromatography (HPLC) | Purity and stability analysis, quantification of degradants. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities and degradation products by providing molecular weight information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of this compound, its reaction products, and any degradation products. ¹H and ¹³C NMR are essential. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups (e.g., O-H stretch for the alcohol, C=O stretch for the ketone product). |

Conclusion

This compound is a molecule with a rich and complex chemical profile. Its reactivity is dominated by the chemistry of its secondary alcohol group and the strained cyclopropyl rings. While it undergoes predictable oxidation and dehydration reactions, the potential for rearrangements and ring-opening under certain conditions necessitates careful control of reaction parameters. Stability studies indicate that this compound is most susceptible to degradation under acidic and oxidative conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for the systematic investigation of this compound, enabling its confident application in research and development.

References

- 1. CAS 14300-33-5: this compound | CymitQuimica [cymitquimica.com]

- 2. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]

- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. odinity.com [odinity.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ijmr.net.in [ijmr.net.in]

The Solubility Profile of Dicyclopropylmethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropylmethanol (DCMPM), a secondary alcohol with the chemical formula C₇H₁₂O, is a unique molecule characterized by a hydroxyl group attached to a carbon atom bearing two cyclopropyl rings.[1] This structural feature imparts a combination of polarity from the alcohol group and non-polarity from the hydrocarbon rings, influencing its solubility in various media. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents, outlines a general experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment. Due to the hydrophobic nature of the cyclopropyl rings, this compound is generally soluble in organic solvents and sparingly soluble in water.[1][2][3]

Physicochemical Properties of this compound

A fundamental understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1][4][5] |

| Molecular Weight | 112.17 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 69 °C at 13 mmHg | [3] |

| Density | 0.951 g/mL at 20 °C | [3] |

| Water Solubility | Sparingly soluble | [2][3] |

Solubility in Organic Solvents: A Qualitative Overview

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its structural characteristics provide strong indications of its solubility profile. The molecule's two cyclopropyl rings and the carbon backbone create a significant non-polar character.[1] This suggests good solubility in a variety of common organic solvents.

Based on the principle of "like dissolves like," this compound is expected to be miscible with or highly soluble in:

-

Alcohols (e.g., methanol, ethanol, isopropanol) due to the potential for hydrogen bonding with its hydroxyl group.

-

Ethers (e.g., diethyl ether, tetrahydrofuran) which can act as hydrogen bond acceptors.

-

Chlorinated Solvents (e.g., dichloromethane, chloroform).

-

Aromatic Hydrocarbons (e.g., toluene, benzene).

-

Aliphatic Hydrocarbons (e.g., hexane, cyclohexane).

-

Ketones (e.g., acetone, methyl ethyl ketone).

-

Esters (e.g., ethyl acetate).

The hydrophobic nature imparted by the cyclopropyl rings is the primary driver for its solubility in these organic media.[1]

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound in various organic solvents, a standardized experimental protocol should be followed. The following method is a general guideline that can be adapted for specific laboratory settings.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification:

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a systematic workflow.

Caption: Experimental workflow for the quantitative determination of this compound solubility.

Conclusion

This compound is a hydrophobic secondary alcohol with expected good solubility in a wide array of organic solvents. While quantitative data is sparse in the literature, established experimental protocols can be readily applied to determine its precise solubility in solvents relevant to specific applications in research, chemical synthesis, and drug development. The provided technical guide serves as a foundational resource for scientists and researchers working with this compound, offering both a theoretical understanding of its solubility and a practical framework for its empirical determination.

References

An In-depth Technical Guide to the Synthesis of Dicyclopropylmethanol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to dicyclopropylmethanol and its derivatives. It includes detailed experimental protocols for key reactions, quantitative data presented in tabular format for easy comparison, and visualizations of synthetic pathways and relevant biological mechanisms.

Core Synthesis of this compound

The primary and most efficient route to this compound involves a two-step process: the synthesis of dicyclopropyl ketone followed by its reduction to the corresponding alcohol.

Synthesis of Dicyclopropyl Ketone

Dicyclopropyl ketone is reliably synthesized from the readily available starting material, γ-butyrolactone. The procedure involves the formation of 1,7-dichloro-4-heptanone, which is then cyclized to form the desired ketone.

Experimental Protocol: Synthesis of Dicyclopropyl Ketone

-

Materials: γ-butyrolactone, sodium methoxide, methanol, concentrated hydrochloric acid, sodium hydroxide, ether, potassium carbonate, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of sodium methoxide is prepared from sodium (2.17 g atoms) and absolute methanol (600 ml) in a 3-L three-necked flask.

-

To the stirred solution, γ-butyrolactone (4.0 moles) is added in one portion, and the mixture is heated to distill off the methanol.

-

After collecting approximately 475 ml of methanol, the pressure is reduced to remove an additional 50-70 ml.

-

The residue is cooled, and concentrated hydrochloric acid (800 ml) is added cautiously with stirring. The mixture is refluxed for 20 minutes and then cooled in an ice bath.

-

A solution of sodium hydroxide (480 g in 600 ml of water) is added rapidly while keeping the temperature below 50°C. The mixture is then refluxed for an additional 30 minutes.

-

The dicyclopropyl ketone is isolated by steam distillation. The distillate is saturated with potassium carbonate, and the organic layer is separated.

-

The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed, and the product is purified by distillation.

-

| Starting Material | Reagents | Reaction Time | Temperature | Yield |

| γ-Butyrolactone | 1. NaOMe, MeOH; 2. HCl; 3. NaOH | ~5 hours | Reflux | 52-55% |

Reduction of Dicyclopropyl Ketone to this compound

The reduction of dicyclopropyl ketone to this compound is efficiently achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of this compound

-

Materials: Dicyclopropyl ketone, lithium aluminum hydride (LiAlH₄), anhydrous ether, sodium hydroxide.

-

Procedure:

-

A suspension of LiAlH₄ (6 g) in anhydrous ether (250 ml) is prepared in a suitable reaction vessel.

-

Dicyclopropyl ketone (44 g, 0.4 mole) is added dropwise to the suspension over a period of 30 minutes.

-

The reaction mixture is then refluxed for one hour.

-

After cooling, the reaction is carefully quenched, and the aluminum salts are dissolved by the addition of aqueous sodium hydroxide.

-

The ether layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic extracts are dried and the solvent is evaporated.

-

The resulting this compound is purified by distillation.

-

| Starting Material | Reagent | Reaction Time | Temperature | Yield |

| Dicyclopropyl Ketone | LiAlH₄ | 1 hour | Reflux | 89% |

Synthetic Workflow for this compound

An In-depth Technical Guide to the Structure of Dicyclopropylmethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of dicyclopropylmethanol. The information is curated for professionals in research and development, offering detailed data and experimental protocols to support laboratory work and drug discovery initiatives.

Chemical Structure and Properties

This compound is a secondary alcohol characterized by a central carbinol carbon atom bonded to two cyclopropyl rings and a single hydrogen atom. This unique strained ring system imparts distinct physical and chemical properties relevant to its application in organic synthesis.

General Properties

This compound is a colorless to pale yellow liquid at room temperature and is sparingly soluble in water but soluble in common organic solvents.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Dicyclopropyl carbinol, Bis(cyclopropyl)methanol |

| CAS Number | 14300-33-5 |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

Physical Properties

| Property | Value | Conditions |

| Boiling Point | 69 °C | at 13 mmHg |

| Density | 0.951 g/mL | at 20 °C |

| Refractive Index | 1.464 | at 20 °C |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the upfield region corresponding to the cyclopropyl protons. The methine proton attached to the hydroxyl group would appear as a multiplet, and the hydroxyl proton would be a broad singlet, exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine carbon of the carbinol group and the methylene and methine carbons of the two equivalent cyclopropyl rings.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~3.0 - 3.5 | -CH(OH)- |

| ~0.8 - 1.2 | Cyclopropyl -CH- |

| ~0.2 - 0.6 | Cyclopropyl -CH₂- |

| Variable | -OH |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, broad absorption band corresponding to the O-H stretching of the alcohol functional group.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| ~3080 | Medium | C-H Stretch (Cyclopropyl) |

| ~2950 | Medium | C-H Stretch (Methine) |

| ~1020 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak, although it may be of low intensity.[3][4] The fragmentation pattern would likely involve the loss of a cyclopropyl group or water.

| m/z | Proposed Fragment |

| 112 | [M]⁺ (Molecular Ion) |

| 95 | [M - OH]⁺ |

| 83 | [M - C₂H₅]⁺ |

| 71 | [M - C₃H₅]⁺ (Loss of cyclopropyl) |

| 69 | [C₅H₉]⁺ |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reduction of dicyclopropyl ketone using a hydride reducing agent such as sodium borohydride.

Workflow for the Synthesis of this compound

References

Preliminary Biological Activity of Dicyclopropylmethanol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available information regarding the preliminary biological activity of dicyclopropylmethanol. Despite its interesting chemical structure, featuring two cyclopropyl rings attached to a methanol group, publicly accessible data on its specific biological effects are limited. This document collates the known information and provides standardized experimental protocols that could be adapted for its further investigation.

Enzyme Interaction: Oxidation by Methanol Dehydrogenase

The most specific biological activity reported for this compound is its interaction with methanol dehydrogenase (MDH). A study has shown that this compound acts as a substrate for this enzyme and is oxidized without the opening of the cyclopropyl rings. However, detailed kinetic parameters for this interaction have not been reported in the available literature.

Quantitative Data: Enzyme Kinetics

Quantitative kinetic data for the oxidation of this compound by methanol dehydrogenase are not available in the reviewed literature. For comparative purposes, a table is provided below to be populated as data becomes available.

| Substrate | Enzyme | Km (mM) | Vmax (U/mg) | Source |

| This compound | Methanol Dehydrogenase | N/A | N/A | N/A |

| Methanol (Reference) | Methanol Dehydrogenase | ~0.36 | ~4.2 | [1] |

| Ethanol (Reference) | Methanol Dehydrogenase | ~0.028 | ~0.72 | [2] |

N/A: Not Available in the public domain.

Experimental Protocol: Methanol Dehydrogenase Activity Assay

The following is a representative spectrophotometric assay protocol for determining methanol dehydrogenase activity, which can be adapted for this compound. This protocol is based on methods used for other alcohol substrates[1][3].

Objective: To determine the kinetic parameters (Km and Vmax) of methanol dehydrogenase with this compound as a substrate.

Materials:

-

Purified methanol dehydrogenase

-

This compound (substrate)

-

Nicotinamide adenine dinucleotide (NAD+) as a cofactor

-

Glycine-KOH buffer (pH 9.5)

-

Magnesium sulfate (MgSO4)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Temperature-controlled cuvette holder

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

100 µL Glycine-KOH buffer (pH 9.5)

-

5 µL 1M MgSO4

-

10 µL 50 mM NAD+

-

Varying concentrations of this compound (e.g., from 0.5 to 800 mM)

-

Deionized water to a final volume of 990 µL.

-

-

Pre-incubation: Pre-incubate the reaction mixture and the enzyme solution separately at the desired temperature (e.g., 50°C) for 5 minutes.

-

Initiation of Reaction: Add 10 µL of the enzyme solution to the reaction mixture to initiate the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The increase in absorbance corresponds to the formation of NADH.

-

Data Analysis: Calculate the initial velocity (rate of NADH formation) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6.22 mM-1 cm-1).

-

Kinetic Parameter Determination: Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Antimicrobial and Cytotoxic Activity

No specific studies detailing the antimicrobial or cytotoxic activity of this compound were identified in the public domain. Research into the biological activities of cyclopropane-containing compounds suggests potential for such effects, but empirical data for this compound is lacking[4].

Quantitative Data: Antimicrobial and Cytotoxicity

The tables below are provided for the future recording of minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound.

Table 2.1: Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) | Source |

| Escherichia coli | ATCC | N/A | N/A |

| Staphylococcus aureus | ATCC | N/A | N/A |

| Candida albicans | ATCC | N/A | N/A |

N/A: Not Available in the public domain.

Table 2.2: Cytotoxicity of this compound

| Cell Line | Type | IC50 (µM) | Source |

| e.g., HeLa | Human Cervical Cancer | N/A | N/A |

| e.g., HepG2 | Human Liver Cancer | N/A | N/A |

| e.g., HEK293 | Human Embryonic Kidney | N/A | N/A |

N/A: Not Available in the public domain.

Experimental Protocols

The following are standard protocols for assessing antimicrobial and cytotoxic activities.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight and dilute to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

-

This compound

-

Adherent cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Signaling Pathways

There is no information available in the public domain regarding the effects of this compound on cellular signaling pathways.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary assessment of the biological activity of a novel compound like this compound.

Caption: General workflow for assessing the biological activity of a test compound.

Hypothetical Metabolic Pathway

This diagram illustrates the hypothetical oxidation of this compound by an alcohol dehydrogenase (ADH), which is consistent with the reported interaction with methanol dehydrogenase.

Caption: Hypothetical oxidation of this compound by alcohol dehydrogenase.

References

- 1. Isolation and Characterization of Homologically Expressed Methanol Dehydrogenase from Methylorubrum extorquens AM1 for the Development of Bioelectrocatalytical Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic properties of alcohol dehydrogenase PedE_M.s. derived from Methylopila sp. M107 and its broad metal selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Biochemical Characterization of a Methanol Dehydrogenase From Lysinibacillus xylanilyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

Dicyclopropylmethanol: A Technical Review for Drug Discovery and Development

Abstract

Dicyclopropylmethanol (DCPM) is a structurally unique secondary alcohol that has garnered interest in medicinal chemistry and drug development. The presence of two cyclopropyl rings imparts distinct physicochemical properties that can be advantageously exploited in the design of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes relevant chemical and biological pathways.

Introduction

The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for its ability to enhance metabolic stability, improve potency, and modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] this compound, featuring two such rings attached to a carbinol center, serves as a versatile building block for introducing this desirable functionality into larger molecules. Its unique steric and electronic properties make it an attractive starting material for the synthesis of a variety of bioactive compounds, including antiviral and agrochemical agents.[3] This review will delve into the technical aspects of this compound research, providing a practical resource for its application in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[4] It is sparingly soluble in water but exhibits good solubility in common organic solvents.[5] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14300-33-5 | [5] |

| Molecular Formula | C₇H₁₂O | [5] |

| Molecular Weight | 112.17 g/mol | [5] |

| Density | 0.951 g/mL at 20°C | [6] |

| Boiling Point | 69°C at 13 mmHg | [6] |

| Refractive Index (n²⁰/D) | 1.464 | [6] |

| Flash Point | >110°C | [6] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common methods being the reduction of dicyclopropyl ketone and the Grignard reaction of a cyclopropyl magnesium halide with cyclopropanecarboxaldehyde.

Reduction of Dicyclopropyl Ketone

This method involves the reduction of dicyclopropyl ketone using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride.

-

Setup: A round-bottom flask is equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature of 0-5°C.

-

Reaction Mixture: Dicyclopropyl ketone (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol.

-

Addition of Reducing Agent: Sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise to the stirred solution, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: The reaction is stirred at room temperature for 1-2 hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated to yield the crude product, which can be purified by distillation under reduced pressure to afford this compound.

A potential workflow for this synthesis is illustrated in the following diagram:

Grignard Reaction

This synthesis involves the reaction of a cyclopropyl Grignard reagent with cyclopropanecarboxaldehyde.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether. A solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (cyclopropylmagnesium bromide).

-

Reaction with Aldehyde: The solution of the Grignard reagent is cooled in an ice bath. A solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude this compound is purified by vacuum distillation.

The logical flow of the Grignard synthesis is depicted below:

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | ~3.0-3.2 | m | CH-OH |

| ~0.8-1.2 | m | Cyclopropyl CH | ||

| ~0.2-0.6 | m | Cyclopropyl CH₂ | ||

| ¹³C NMR | CDCl₃ | ~75-80 | CH-OH | |

| ~10-15 | Cyclopropyl CH | |||

| ~0-5 | Cyclopropyl CH₂ |

Note: Exact chemical shifts may vary depending on the solvent and concentration.[7][8][9][10][11][12][13][14][15]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch |

| 3100-3000 | Medium | C-H stretch (cyclopropyl) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1050-1000 | Strong | C-O stretch |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[5][6][16]

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 94 | High | [M - H₂O]⁺ |

| 71 | High | [M - C₃H₅]⁺ |

| 41 | Very High | [C₃H₅]⁺ (Cyclopropyl cation) |

Note: Fragmentation patterns can vary with the ionization method used.[17][18][19]

Applications in Drug Development

The incorporation of cyclopropyl groups into drug molecules is a well-established strategy to enhance their pharmacological properties.[1][2] this compound serves as a key building block in this context.

Metabolic Stability

The cyclopropyl group is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl groups.[3] This is attributed to the higher C-H bond dissociation energy of the cyclopropyl ring.[3] The use of this compound-derived moieties can therefore lead to compounds with improved metabolic stability and longer in vivo half-lives.[3]

HIV Integrase Inhibitors

Derivatives of this compound have been explored in the development of HIV integrase inhibitors.[20] The rigid and lipophilic nature of the dicyclopropylmethyl group can contribute to favorable binding interactions with the enzyme's active site. While specific IC₅₀ values for this compound itself are not widely reported, related cyclopropyl-containing compounds have shown potent anti-HIV activity.

| Compound Class | Target | IC₅₀ (nM) |

| Pyrrolyl diketo acid derivatives | HIV-1 Integrase | < 100 |

| Hydroxycyclopentyl carboxamides | HIV-1 Integrase | 48 |

| Raltegravir (related cyclopropyl-containing drug) | HIV-2 Integrase | 2.1 |

| Elvitegravir (related cyclopropyl-containing drug) | HIV-2 Integrase | 0.7 |

Note: These values are for related compounds and not direct derivatives of this compound.[21][22][23]

The general mechanism of action for many enzyme inhibitors, including those that could be synthesized from this compound, involves binding to the enzyme's active site and preventing the substrate from binding.

Experimental Protocol: Enzyme Inhibition Assay

A general protocol for assessing the inhibitory activity of a this compound derivative against a target enzyme is provided below. This protocol would need to be optimized for the specific enzyme and inhibitor being tested.

-

Preparation of Reagents:

-

Prepare a stock solution of the this compound derivative (inhibitor) in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the enzyme in an appropriate buffer.

-

Prepare a stock solution of the substrate in the same buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of the inhibitor solution to the wells.

-

Add a fixed concentration of the enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

-

Data Acquisition:

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

A workflow for this assay is presented below:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Dicyclopropyl carbinol [webbook.nist.gov]